2-chloro-1-(4-hydroxypiperidin-1-yl)propan-1-one
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Overview
Description
2-chloro-1-(4-hydroxypiperidin-1-yl)propan-1-one is a chemical compound with the molecular formula C8H14ClNO2 It is a derivative of piperidine, a six-membered ring containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-1-(4-hydroxypiperidin-1-yl)propan-1-one typically involves the reaction of piperidin-4-OL with 2-chloropropanoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, in an inert solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial-scale equipment and reactors to ensure efficient production. The purification process may involve additional steps, such as recrystallization, to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
2-chloro-1-(4-hydroxypiperidin-1-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Various substituted piperidin-4-OL derivatives.
Scientific Research Applications
2-chloro-1-(4-hydroxypiperidin-1-yl)propan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-chloro-1-(4-hydroxypiperidin-1-yl)propan-1-one involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an antagonist or agonist, modulating the activity of these targets. For example, it has been studied as a potential CCR5 antagonist, which could block the entry of HIV into cells by binding to the CCR5 receptor .
Comparison with Similar Compounds
Similar Compounds
Piperidin-4-OL: The parent compound, which lacks the 2-chloropropanoyl group.
1-(2-Bromopropanoyl)piperidin-4-OL: A similar compound with a bromine atom instead of chlorine.
1-(2-Fluoropropanoyl)piperidin-4-OL: A similar compound with a fluorine atom instead of chlorine.
Uniqueness
2-chloro-1-(4-hydroxypiperidin-1-yl)propan-1-one is unique due to the presence of the 2-chloropropanoyl group, which imparts specific chemical properties and reactivity. This group can influence the compound’s interaction with molecular targets, making it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C8H14ClNO2 |
---|---|
Molecular Weight |
191.65 g/mol |
IUPAC Name |
2-chloro-1-(4-hydroxypiperidin-1-yl)propan-1-one |
InChI |
InChI=1S/C8H14ClNO2/c1-6(9)8(12)10-4-2-7(11)3-5-10/h6-7,11H,2-5H2,1H3 |
InChI Key |
NYELGVCVYXDZQM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)N1CCC(CC1)O)Cl |
Origin of Product |
United States |
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